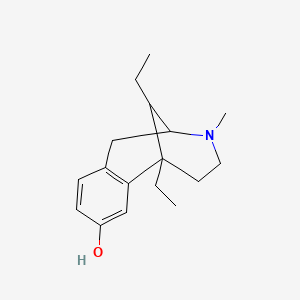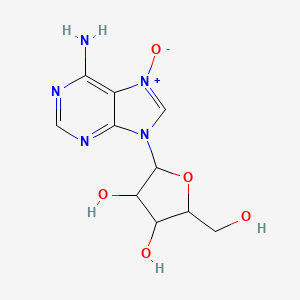
(-)-Metazocine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(-)-Metazocine is a synthetic opioid analgesic belonging to the benzomorphan class of compounds. It is known for its potent analgesic properties and has been studied for its potential use in pain management. The compound exhibits stereoisomerism, with the (-)-enantiomer being the active form that interacts with opioid receptors in the central nervous system.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (-)-Metazocine typically involves the following steps:
Formation of the Benzomorphan Core: The initial step involves the cyclization of appropriate precursors to form the benzomorphan core structure. This can be achieved through various cyclization reactions, such as the Pictet-Spengler reaction.
Introduction of Functional Groups: Subsequent steps involve the introduction of functional groups to the benzomorphan core. This may include alkylation, acylation, or other modifications to achieve the desired chemical structure.
Resolution of Enantiomers: The final step involves the resolution of the racemic mixture to isolate the (-)-enantiomer of Metazocine. This can be done using chiral chromatography or other enantioselective techniques.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: (-)-Metazocine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its reduced forms, such as alcohols or amines.
Substitution: Substitution reactions involve replacing specific functional groups with other groups, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: (-)-Metazocine is used as a reference compound in the study of opioid receptor interactions and structure-activity relationships. It serves as a model compound for developing new analgesics with improved efficacy and safety profiles.
Biology: In biological research, this compound is used to investigate the mechanisms of opioid receptor activation and signal transduction. It helps in understanding the physiological and pharmacological effects of opioid compounds.
Medicine: this compound has potential applications in pain management and anesthesia. It is studied for its analgesic properties and its ability to alleviate moderate to severe pain without causing significant side effects.
Industry: In the pharmaceutical industry, this compound is used in the development of new opioid analgesics. It serves as a lead compound for designing drugs with better therapeutic profiles and reduced risk of addiction and abuse.
Wirkmechanismus
(-)-Metazocine exerts its effects by binding to opioid receptors in the central nervous system, particularly the mu-opioid receptor. This binding inhibits the release of neurotransmitters involved in pain transmission, leading to analgesia. The compound also interacts with other opioid receptors, such as delta and kappa receptors, contributing to its overall pharmacological profile.
Molecular Targets and Pathways:
Mu-Opioid Receptor: The primary target for this compound, responsible for its analgesic effects.
Delta and Kappa Receptors: Secondary targets that modulate the compound’s effects and contribute to its unique pharmacological properties.
Signal Transduction Pathways: Involves the inhibition of adenylate cyclase, reduction of cyclic adenosine monophosphate (cAMP) levels, and modulation of ion channels.
Vergleich Mit ähnlichen Verbindungen
Morphine: A natural opioid with similar analgesic properties but different chemical structure and pharmacokinetics.
Codeine: A less potent opioid used for mild to moderate pain, structurally related to morphine.
Pentazocine: Another benzomorphan derivative with mixed agonist-antagonist properties, used for moderate to severe pain.
Uniqueness of (-)-Metazocine: this compound is unique due to its specific interaction with multiple opioid receptors and its distinct pharmacokinetic profile. Unlike morphine and codeine, this compound exhibits a different balance of receptor affinities, leading to a unique therapeutic and side effect profile. Its benzomorphan core structure also sets it apart from other opioids, providing a basis for the development of novel analgesics with improved safety and efficacy.
Eigenschaften
CAS-Nummer |
21286-60-2 |
|---|---|
Molekularformel |
C15H21NO |
Molekulargewicht |
231.33 g/mol |
IUPAC-Name |
(1R,9R,13R)-1,10,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol |
InChI |
InChI=1S/C15H21NO/c1-10-14-8-11-4-5-12(17)9-13(11)15(10,2)6-7-16(14)3/h4-5,9-10,14,17H,6-8H2,1-3H3/t10-,14+,15+/m0/s1 |
InChI-Schlüssel |
YGSVZRIZCHZUHB-COLVAYQJSA-N |
Isomerische SMILES |
C[C@H]1[C@H]2CC3=C([C@@]1(CCN2C)C)C=C(C=C3)O |
Kanonische SMILES |
CC1C2CC3=C(C1(CCN2C)C)C=C(C=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




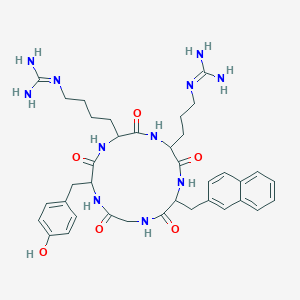



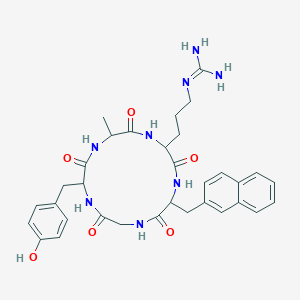
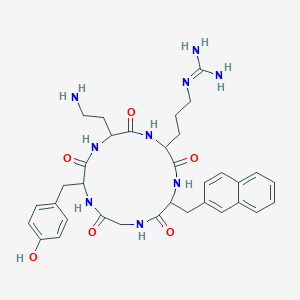
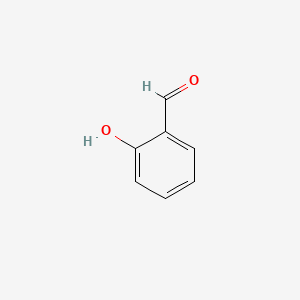
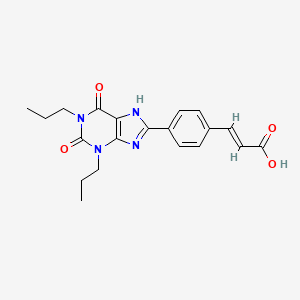
![5-[6-amino-2-(2-phenylethylamino)purin-9-yl]-N-ethyl-3,4-dihydroxyoxolane-2-carboxamide](/img/structure/B10795243.png)
